molecular formula C11H9F3N2O2 B1421605 Methyl 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate CAS No. 1221792-68-2

Methyl 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate

Cat. No.: B1421605
CAS No.: 1221792-68-2
M. Wt: 258.2 g/mol
InChI Key: ATVOLGBJWBLNQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate is a synthetic organic compound characterized by its unique imidazo[1,2-a]pyridine core, which is substituted with a trifluoromethyl group at the 6-position and an acetate group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate typically involves the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst.

    Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the acetate ester.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the trifluoromethyl group or the imidazo[1,2-a]pyridine core, potentially leading to the formation of partially or fully reduced products.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, organometallic compounds, and various nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce partially hydrogenated compounds.

Scientific Research Applications

Methyl 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.

    Industry: It can be used in the development of new materials with specific electronic or optical properties, owing to its unique structural features.

Properties

IUPAC Name

methyl 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-18-10(17)4-8-6-16-5-7(11(12,13)14)2-3-9(16)15-8/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVOLGBJWBLNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN2C=C(C=CC2=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901193663
Record name Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-68-2
Record name Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate
Reactant of Route 6
Methyl 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.